

# A Comparative Guide to Long-Term CTSC Inhibition: GSK-2793660 and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-2793660 |           |
| Cat. No.:            | B3323170    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term effects of the irreversible Cathepsin C (CTSC) inhibitor, **GSK-2793660**, with emerging reversible inhibitors. It is designed to offer an objective analysis supported by available clinical trial data and detailed experimental methodologies to inform future research and development in this therapeutic area.

### **Introduction to Cathepsin C Inhibition**

Cathepsin C (CTSC), a lysosomal cysteine protease, plays a pivotal role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] These NSPs are key mediators of inflammation and tissue damage in a variety of diseases. Consequently, inhibiting CTSC is a promising therapeutic strategy for a range of inflammatory conditions. This guide focuses on the long-term effects of **GSK-2793660**, an irreversible CTSC inhibitor, and provides a comparative analysis with the next generation of reversible inhibitors, Brensocatib (formerly AZD7986) and BI 1291583.

### Long-Term Effects of Irreversible CTSC Inhibition with GSK-2793660



**GSK-2793660** is an oral, potent, and selective irreversible inhibitor of CTSC.[3] A first-in-human Phase I clinical trial (NCT02058407) investigated its safety, pharmacokinetics, and pharmacodynamics in healthy male subjects.[1][2][4]

#### **Efficacy and Pharmacodynamics**

The study demonstrated that **GSK-2793660** effectively inhibited whole blood CTSC activity in a dose-dependent manner.[1][2] Once-daily dosing of 12 mg for 21 days resulted in ≥90% inhibition of CTSC activity within 3 hours on day 1.[1][2] However, this profound inhibition of the primary target did not translate to a significant long-term reduction in the activity of downstream NSPs. Only modest reductions of approximately 20% were observed for NE, cathepsin G, and proteinase 3.[1][2] Reductions in NE and CTSG activity were observed to be up to 47%, and for PR3 up to 37%, but these effects were inconsistent over time.[1]

#### Safety and Tolerability

The most significant long-term finding of the repeat-dose study was an unexpected adverse event: palmar-plantar epidermal desquamation. This skin peeling on the palms of the hands and soles of the feet was observed in seven out of ten subjects who received 12 mg of **GSK-2793660** daily for 21 days, typically beginning 7-10 days after the start of dosing.[1][2] This adverse effect was a primary reason for the premature termination of the trial and has been a key consideration in the subsequent development of CTSC inhibitors.[5] No other clinically significant safety concerns were reported.[1][2]

### Comparative Analysis with Reversible CTSC Inhibitors

The experience with **GSK-2793660** has informed the development of a new generation of reversible CTSC inhibitors, such as Brensocatib and BI 1291583. These compounds aim to achieve therapeutic efficacy while mitigating the adverse effects observed with irreversible inhibition.



| Feature                     | GSK-2793660                                                                               | Brensocatib<br>(AZD7986)                                                                                                    | BI 1291583                                                                                                                                                                                                                 |
|-----------------------------|-------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action         | Irreversible CTSC inhibitor[3]                                                            | Reversible, selective DPP1 (CTSC) inhibitor[6]                                                                              | Reversible, selective CatC (CTSC) inhibitor                                                                                                                                                                                |
| Development Stage           | Phase I (Terminated) [5]                                                                  | Phase 3[6][7]                                                                                                               | Phase 2/3[8]                                                                                                                                                                                                               |
| Reported Efficacy           | ≥90% CTSC inhibition; modest & inconsistent NSP reduction (20-47%)[1]                     | Prolonged time to first exacerbation and reduced sputum NE in Phase 2. Consistent efficacy in Phase 3 subgroup analyses.[6] | Phase 2/3 trials ongoing to evaluate efficacy based on time to first pulmonary exacerbation.[10][8] [11][12]                                                                                                               |
| Long-Term Safety<br>Profile | Palmar-plantar<br>epidermal<br>desquamation in 70%<br>of subjects on repeat<br>dosing.[2] | Generally well-<br>tolerated in clinical<br>trials.[13]                                                                     | Phase 1 studies showed it to be safe and well-tolerated with no major safety issues reported.[14] Ongoing Phase 2/3 trials are assessing long-term safety, including dermatological and periodontal monitoring.[8][11][12] |

## Signaling Pathway and Experimental Workflow CTSC-Mediated Activation of Neutrophil Serine Proteases





Click to download full resolution via product page

Caption: CTSC activation of NSPs and points of inhibition.

### Generalized Experimental Workflow for Assessing CTSC Inhibitor Efficacy





Click to download full resolution via product page

Caption: Workflow for measuring CTSC and NSP activity.

## Detailed Experimental Protocols Whole Blood Cathepsin C Activity Assay

This protocol is a generalized procedure based on methods described in the literature for measuring CTSC activity in whole blood lysates.



- Sample Preparation: Collect whole blood in EDTA-containing tubes. To prepare a lysate, red blood cells are first lysed using a hypotonic buffer. The remaining white blood cells are then pelleted by centrifugation.
- Cell Lysis: The white blood cell pellet is resuspended and lysed in a suitable buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 or NP-40) to release intracellular contents, including CTSC.[15]
- Enzymatic Reaction: The lysate is incubated with a specific CTSC substrate, such as Gly-Phe-p-nitroanilide.[16] Active CTSC in the lysate cleaves the substrate, releasing a chromogenic or fluorogenic product.
- Detection: The amount of product released is quantified by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The activity is proportional to the rate of product formation.

### Neutrophil Serine Protease (NE, CTSG, PR3) Activity Assays

These assays are performed on the same whole blood lysates prepared for the CTSC activity assay.

- Neutrophil Elastase (NE) Activity Assay:
  - Principle: Utilizes a specific fluorogenic substrate for NE, such as (Z-Ala-Ala-Ala-Ala)2Rh110 or a p-nitroanilide-based substrate.[3][17] Cleavage of the substrate by active NE releases a fluorescent or chromogenic molecule.
  - Procedure: The cell lysate is incubated with the NE-specific substrate in an appropriate assay buffer. The increase in fluorescence or absorbance is measured over time using a microplate reader.[18][19]
- Cathepsin G (CTSG) Activity Assay:
  - Principle: Employs a specific chromogenic substrate that is cleaved by CTSG to release pnitroaniline (pNA), which can be detected spectrophotometrically at 405 nm.[20][21][22]



- Procedure: The cell lysate is incubated with the CTSG substrate. The reaction is stopped,
   and the absorbance is read. The activity is calculated based on a pNA standard curve.
- Proteinase 3 (PR3) Activity Assay:
  - Principle: This assay can be performed using an ELISA-based method to quantify the amount of active PR3.[23] An alternative is a chromogenic or fluorogenic activity assay using a PR3-specific substrate.
  - Procedure (ELISA): A plate is coated with an antibody that captures PR3. The lysate is added, and active PR3 binds to the antibody. A second, detection antibody is then used to quantify the amount of captured PR3.[24][25]

#### **Discussion and Future Directions**

The journey of CTSC inhibitors from the irreversible **GSK-2793660** to the reversible compounds Brensocatib and BI 1291583 highlights a critical evolution in drug development. The long-term data from **GSK-2793660**, particularly the on-target but undesirable effect of skin desquamation, has been instrumental in guiding the design of safer alternatives. This skin finding is thought to be related to the role of CTSC in epidermal homeostasis.

The reversible inhibitors, by potentially allowing for a more controlled and less sustained inhibition of CTSC, may offer a wider therapeutic window, achieving sufficient suppression of NSP activation in the bone marrow without causing significant dermatological adverse events. The ongoing Phase 3 trials for Brensocatib and Phase 2/3 trials for BI 1291583 are eagerly awaited to confirm their long-term efficacy and safety profiles in patient populations.

For researchers, the focus remains on understanding the precise balance of CTSC inhibition required for therapeutic benefit. Key areas for future investigation include:

- Biomarker Development: Identifying reliable biomarkers beyond NSP activity to predict clinical response and monitor for adverse effects.
- Dose Optimization: Fine-tuning the dosing regimens of reversible inhibitors to maximize efficacy while minimizing off-target effects.



Long-Term Safety: Continued surveillance in long-term extension studies to identify any
potential unforeseen consequences of chronic CTSC inhibition.

In conclusion, while the irreversible inhibition of CTSC with **GSK-2793660** provided valuable proof-of-concept, its long-term safety profile has paved the way for the development of more refined, reversible inhibitors. These next-generation compounds hold the promise of delivering the therapeutic benefits of CTSC inhibition to patients with a range of inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. A Phase 2 randomised study to establish efficacy, safety and dosing of a novel oral cathepsin C inhibitor, BI 1291583, in adults with bronchiectasis: Airleaf PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. Brensocatib Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]
- 14. BI 1291583 for Bronchiectasis · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmrservice.com [bmrservice.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. assaygenie.com [assaygenie.com]
- 21. content.abcam.com [content.abcam.com]
- 22. PathSpecific™ Cathepsin G Activity Assay Kit, Colorimetric Creative Biolabs [creative-biolabs.com]
- 23. proaxsis.com [proaxsis.com]
- 24. hycultbiotech.com [hycultbiotech.com]
- 25. cusabio.com [cusabio.com]
- To cite this document: BenchChem. [A Comparative Guide to Long-Term CTSC Inhibition: GSK-2793660 and Emerging Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323170#long-term-effects-of-irreversible-ctsc-inhibition-with-gsk-2793660]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com